2'-Deoxyadenosine 5'-O-(1-thiotriphosphate)
Description
2'-Deoxyadenosine 5'-O-(1-thiotriphosphate) (dATPαS) is a chemically modified nucleotide in which one of the non-bridging oxygen atoms in the α-phosphate group of dATP is replaced by sulfur. This substitution confers unique biochemical properties, including resistance to hydrolysis by phosphatases and altered stereochemical interactions with enzymes . dATPαS is widely utilized in enzymatic studies, such as probing the mechanisms of DNA polymerases and reverse transcriptases, due to its ability to act as a substrate or inhibitor depending on the enzyme’s active site geometry . It is also employed in SELEX (Systematic Evolution of Ligands by Exponential Enrichment) to generate nuclease-resistant aptamers .
Structure
3D Structure
Properties
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O11P3S/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(24-7)2-23-29(22,30)26-28(20,21)25-27(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,30)(H2,11,12,13)(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPIKNHZOWQALM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O11P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes: The synthesis of 2’-Deoxyadenosine 5’-O-(1-thiotriphosphate) involves chemical modifications of adenosine triphosphate (ATP). The 2’-deoxyadenosine base is incorporated into the triphosphate backbone.
Reaction Conditions: Specific reaction conditions vary, but typically involve phosphorylation of 2’-deoxyadenosine with phosphorothioate reagents.
Industrial Production: While not widely produced industrially, researchers synthesize it for scientific purposes.
Chemical Reactions Analysis
Enzymatic Polymerization
dATPαS participates in DNA synthesis as a substrate for DNA polymerases. The reaction involves stereospecific incorporation into DNA strands, depending on the isomer (Sp or Rp):
This reaction is exploited in pyrosequencing , where Sp-dATPαS improves signal-to-noise ratios by replacing natural dATP .
Exonuclease Hydrolysis
The 3'→5' exonuclease activity of DNA polymerases hydrolyzes dATPαS-containing DNA strands, revealing stereochemical insights:
This mechanism confirms a direct displacement mechanism for exonuclease activity, excluding covalent enzyme intermediates .
Stereochemical Transformations
The thiophosphate group enables unique stereochemical behavior:
Stability and Reactivity
Scientific Research Applications
DNA Synthesis and Modification
a. Phosphorothioate Linkages
2'-Deoxyadenosine 5'-O-(1-thiotriphosphate) can be incorporated into DNA strands to create phosphorothioate linkages, which confer resistance to exonuclease degradation. This property is particularly useful for enhancing the stability of nucleic acids in therapeutic applications. Studies have shown that when introduced at the 3' ends of DNA fragments, these linkages prevent degradation by exonuclease III, allowing for the production of intact single-stranded DNA from double-stranded precursors .
b. Pyrosequencing
The incorporation of pure 2'-deoxyadenosine 5'-O-(1-thiotriphosphate) (specifically the Sp-isomer) has been shown to significantly improve pyrosequencing techniques. By replacing natural dATP with this compound, researchers achieved longer read lengths (up to 100 bases), enabling more comprehensive sequencing of complex genomes and identification of mutations within specific DNA regions . The ability to read through poly(T) regions also enhances the accuracy of sequencing results.
Enzymatic Reactions
a. T4 DNA Polymerase Activity
T4 DNA polymerase has been demonstrated to effectively copolymerize the Sp-isomer of 2'-deoxyadenosine 5'-O-(1-thiotriphosphate) with dTTP on poly(d(A-T)) templates. This activity illustrates the potential for using this compound in various enzymatic reactions that require modified nucleotides . The resulting polymer can be further processed and analyzed for various applications in genetic engineering and synthetic biology.
Therapeutic Applications
a. Antiviral and Antitumor Activity
Research indicates that modified nucleotides like 2'-deoxyadenosine 5'-O-(1-thiotriphosphate) may exhibit antiviral and antitumor properties due to their ability to interfere with nucleic acid synthesis in pathogenic organisms or cancer cells. By incorporating these compounds into therapeutic strategies, researchers aim to develop more effective treatments that leverage the stability and resistance conferred by phosphorothioate linkages.
Case Studies and Experimental Findings
Mechanism of Action
Molecular Targets: DNA polymerases recognize 2’-Deoxyadenosine 5’-O-(1-thiotriphosphate) during DNA synthesis.
Pathways: It participates in DNA repair, replication, and modification processes.
Comparison with Similar Compounds
Research Findings and Contradictions
- SAMHD1 Inhibition : dATPαS is a substrate for SAMHD1 triphosphohydrolase but inhibits the enzyme at higher concentrations, suggesting dual roles in nucleotide metabolism .
- Reverse Transcriptase Compatibility : While dCTPαS inhibits HIV-1 reverse transcriptase, dATPαS is incorporated into DNA by some viral polymerases, highlighting base-specific effects .
- SELEX Limitations: Boranophosphate-modified nucleotides (e.g., bU, bG) reduce target binding in aptamers despite enhancing nuclease resistance, unlike α-thiotriphosphates .
Biological Activity
2'-Deoxyadenosine 5'-O-(1-thiotriphosphate) (dATPaS) is a modified nucleotide that plays a significant role in various biological processes, particularly in the context of nucleic acid synthesis and enzyme interactions. This compound is a thiophosphate analog of deoxyadenosine triphosphate (dATP) and exhibits unique properties that make it valuable for research in molecular biology and biochemistry.
- Molecular Formula : C10H15N5O3PS
- Molecular Weight : 305.19 g/mol
- CAS Number : 1932-06-7
The biological activity of dATPaS primarily revolves around its ability to serve as a substrate for DNA polymerases. It can be incorporated into DNA strands during replication, influencing the fidelity and efficiency of the process. The thiophosphate group in dATPaS alters the chemical properties compared to natural nucleotides, which can affect enzyme activity and stability.
Key Mechanistic Insights
- Polymerization : T4 DNA polymerase can copolymerize dATPaS with other nucleotides, such as dTTP, onto DNA templates. This incorporation is dependent on the stereochemistry of the thiophosphate group; specifically, only the SP isomer is active in this context .
- Exonuclease Sensitivity : The resulting DNA polymer from dATPaS incorporation can be degraded by exonucleases, indicating that while it can be incorporated into DNA, it may also lead to vulnerabilities during DNA processing .
Biological Applications
dATPaS has been utilized in various experimental settings due to its unique biological activities:
- Aptamer Selection : Modified nucleotides like dATPaS are used in SELEX (Systematic Evolution of Ligands by Exponential Enrichment) to develop RNA or DNA aptamers with enhanced stability against nucleases. For example, aptamers targeting human proteins have shown improved binding affinities when incorporating thiophosphate modifications .
- Enzyme Studies : Researchers use dATPaS to study the mechanisms of nucleotide incorporation by polymerases and other enzymes involved in nucleic acid metabolism.
Case Studies
Several studies have highlighted the utility of dATPaS in biological research:
- Aptamer Development Against Thrombin : A study demonstrated that incorporating dATPaS into oligonucleotides resulted in aptamers with significantly improved stability and binding affinities compared to their unmodified counterparts .
- Mechanistic Studies with T4 DNA Polymerase : Research focused on how T4 DNA polymerase interacts with dATPaS revealed insights into the enzyme's substrate specificity and the influence of thiophosphate groups on polymerization dynamics .
Comparative Analysis
The following table summarizes the differences between dATPaS and its natural counterpart, dATP:
| Property | 2'-Deoxyadenosine 5'-O-(1-thiotriphosphate) | Deoxyadenosine Triphosphate (dATP) |
|---|---|---|
| Structure | Contains a thiophosphate group | Contains a phosphate group |
| Polymerase Incorporation | Active only as SP isomer | Active as both isomers |
| Stability | Enhanced stability against nucleases | Standard stability |
| Biological Activity | Modulates enzyme activity | Standard nucleotide functions |
Q & A
Q. How is dATPαS used to study enzyme kinetics in polymerase assays?
dATPαS is incorporated into DNA via DNA polymerase I or reverse transcriptase to analyze polymerization mechanisms. The sulfur substitution at the α-phosphate slows hydrolysis, enabling pre-steady-state kinetic measurements. For example, in poliovirus RNA polymerase studies, dATPαS incorporation revealed Mn²⁺-dependent fidelity changes by comparing elongation rates with natural dATP .
Q. Why is dATPαS resistant to exonuclease digestion, and how is this applied experimentally?
The phosphorothioate linkage in dATPαS blocks 3'→5' exonuclease activity (e.g., exonuclease III). This property allows asymmetric digestion of DNA strands: after incorporating dATPαS at one 3' end using DNA polymerase I, exonuclease III selectively digests the uncapped strand, producing single-stranded templates for cloning or sequencing .
Q. What methodological advantages does dATPαS offer in pyrosequencing?
dATPαS replaces dATP in pyrosequencing to avoid luciferase false signals (natural dATP is a luciferase substrate). The sulfur substitution preserves polymerase activity while eliminating background noise, enabling accurate quantification of homopolymer regions (e.g., AA vs. AAAA) via linear luminescence response .
Advanced Research Questions
Q. How do dATPαS diastereomers (Rp/Sp) affect enzyme specificity in transcription and replication studies?
The Sp diastereomer of ATPαS is preferentially incorporated by E. coli RNA polymerase during transcription initiation, while Rp isomers show reduced activity. This stereodependence is critical for designing mechanistic studies on polymerization fidelity. Separation via chiral HPLC or enzymatic assays (e.g., pyrophosphate exchange) is required to isolate active isomers .
Q. How can dATPαS improve high-throughput screening (HTS) for SAMHD1 inhibitors?
SAMHD1 hydrolyzes dNTPs, limiting viral replication in HIV. In HTS assays, dATPαS serves as a non-hydrolyzable substrate analog to identify inhibitors. A direct assay measures residual dATPαS via malachite green detection of inorganic phosphate, enabling rapid screening of compound libraries (e.g., FDA-approved drugs) .
Q. What role does dATPαS play in SNP and epigenetic analysis?
dATPαS-terminated primers resist 5'→3' exonuclease digestion, allowing selective enrichment of allele-specific products in SNP genotyping. Coupled with mass spectrometry or capillary electrophoresis, this method enhances resolution of single-nucleotide variants and epigenetic modifications (e.g., methylation-sensitive sites) .
Q. How is dATPαS used to probe DNA repair mechanisms?
In base excision repair (BER) studies, dATPαS incorporation at repair sites inhibits subsequent ligation, trapping intermediate repair complexes for structural analysis (e.g., X-ray crystallography). This approach revealed conformational changes in DNA polymerase β during gap-filling .
Methodological Considerations
- Stereochemical Analysis : Use chiral chromatography (e.g., C18 HPLC with ion-pairing reagents) to resolve Rp/Sp diastereomers .
- Enzymatic Incorporation : Optimize Mg²⁺/Mn²⁺ ratios and polymerase concentrations to maximize dATPαS utilization over natural dATP .
- Quality Control : Verify phosphorothioate linkage integrity via MALDI-TOF MS or ³¹P NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
